molecular formula C11H13ClFNO B6278309 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride CAS No. 2825012-88-0

8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride

Cat. No. B6278309
CAS RN: 2825012-88-0
M. Wt: 229.7
InChI Key:
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Description

8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride (FDH) is a synthetic organic compound that has been studied for its potential use in various scientific research applications. FDH is a cyclic organic compound that belongs to the class of spirocyclic amines, and it is an important building block for the synthesis of new compounds. FDH has a wide range of applications in medicinal chemistry, pharmacology, and biochemistry, and it is a valuable tool for scientists in the laboratory.

Mechanism of Action

The mechanism of action of 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride is not yet fully understood, but it is believed to be related to its ability to interact with proteins and other biomolecules. 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride is thought to interact with proteins through hydrogen bonding and hydrophobic interactions. It is also believed to interact with other biomolecules such as DNA, RNA, and lipids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride are not yet fully understood. Studies have shown that 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride has the potential to modulate the activity of various enzymes and proteins. It has also been shown to interact with certain receptors, such as the serotonin receptor, and to modulate their activity. Furthermore, 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride has been shown to have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The use of 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride in laboratory experiments has certain advantages and limitations. 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride is a relatively simple compound to synthesize and can be easily scaled up for laboratory use. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride is not soluble in water, and therefore must be dissolved in an organic solvent before use. Additionally, 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride is not very soluble in most organic solvents, and therefore must be used in relatively low concentrations.

Future Directions

The potential applications of 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride are still being explored, and there are many possible future directions for research. One possible future direction is to develop new compounds based on 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride that are more soluble in water and organic solvents. Another possible direction is to explore the potential of 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride to interact with other biomolecules, such as DNA, RNA, and lipids, and to study its effects on various enzymes and proteins. Additionally, the potential of 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride to modulate the activity of various receptors could be explored, as well as its potential to act as a drug or drug-like compound. Finally, the potential of 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride to be used in the synthesis of peptide libraries and in the study of protein-ligand interactions could be further explored.

Synthesis Methods

8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride is synthesized by a multi-step process involving the reaction of 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine with hydrochloric acid. The reaction is carried out in an inert atmosphere and the product is isolated by recrystallization. The synthesis of 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride is relatively simple and can be easily scaled up for laboratory use.

Scientific Research Applications

8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride has been used in various scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride is a valuable tool for scientists in the laboratory, as it can be used to synthesize new compounds for further study. It has been used in the synthesis of various compounds, including drugs and other compounds of interest. 8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride has also been used in the synthesis of peptide libraries and in the study of protein-ligand interactions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride' involves the synthesis of the spirocyclic intermediate followed by the introduction of the amine and hydrochloride groups.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "fluorobenzene", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-(2-hydroxyphenyl)-3-hydroxypropanoic acid by the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in ethanol.", "Step 2: Synthesis of 8-fluoro-3-(2-hydroxyphenyl)-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan] by the reaction of 3-(2-hydroxyphenyl)-3-hydroxypropanoic acid with fluorobenzene and ammonium acetate in ethanol.", "Step 3: Reduction of the ketone group in 8-fluoro-3-(2-hydroxyphenyl)-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan] to form the corresponding alcohol using sodium borohydride.", "Step 4: Introduction of the amine group by the reaction of the alcohol intermediate with ammonia in ethanol.", "Step 5: Formation of the hydrochloride salt by the reaction of the amine intermediate with hydrochloric acid." ] }

CAS RN

2825012-88-0

Product Name

8-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-amine hydrochloride

Molecular Formula

C11H13ClFNO

Molecular Weight

229.7

Purity

95

Origin of Product

United States

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